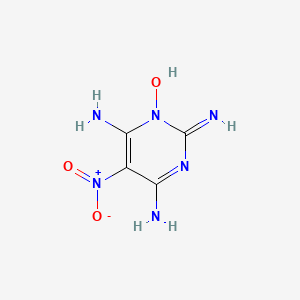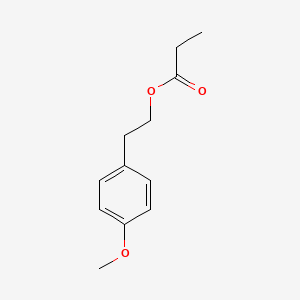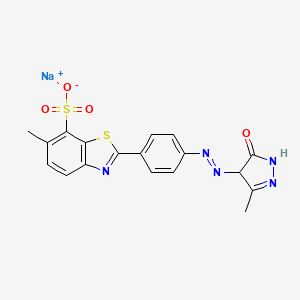
6-Methyl-2-(p-((3-methyl-5-oxo-2-pyrazolin-4-yl)azo)phenyl)-7-benzothiazolesulfonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-(p-((3-methyl-5-oxo-2-pyrazolin-4-yl)azo)phenyl)-7-benzothiazolesulfonic acid, sodium salt is a complex organic compound that belongs to the class of azo dyes These compounds are characterized by the presence of an azo group (-N=N-) which links two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(p-((3-methyl-5-oxo-2-pyrazolin-4-yl)azo)phenyl)-7-benzothiazolesulfonic acid, sodium salt typically involves a multi-step process:
Formation of the Azo Compound: The synthesis begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage.
Introduction of the Benzothiazole Ring: The benzothiazole ring is introduced through a cyclization reaction involving a thiol and an amine.
Sulfonation: The final step involves the sulfonation of the benzothiazole ring to introduce the sulfonic acid group, which is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using large reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and pH to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitro compounds.
Reduction: Reduction of the azo group can yield amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or catalysts like iron(III) chloride.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Dye Chemistry: Used as a dye in various applications due to its vibrant color and stability.
Analytical Chemistry: Employed as a reagent in the detection and quantification of certain metal ions.
Biology
Biological Staining: Utilized in staining techniques for microscopy to highlight specific structures within cells and tissues.
Medicine
Drug Development:
Industry
Textile Industry: Used as a dye for fabrics.
Paper Industry: Employed in the coloring of paper products.
Mechanism of Action
The compound exerts its effects primarily through its interactions with various molecular targets. The azo group can participate in electron transfer reactions, while the benzothiazole ring can interact with biological macromolecules through π-π stacking and hydrogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl Orange: Another azo dye with similar structural features.
Congo Red: A well-known azo dye used in histology.
Sudan III: A lipid-soluble azo dye used in staining.
Uniqueness
6-Methyl-2-(p-((3-methyl-5-oxo-2-pyrazolin-4-yl)azo)phenyl)-7-benzothiazolesulfonic acid, sodium salt is unique due to the presence of the benzothiazole ring, which imparts additional stability and specific interactions not seen in simpler azo dyes. This makes it particularly useful in applications requiring high stability and specific binding properties.
Properties
CAS No. |
21493-04-9 |
|---|---|
Molecular Formula |
C18H14N5NaO4S2 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
sodium;6-methyl-2-[4-[(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)diazenyl]phenyl]-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C18H15N5O4S2.Na/c1-9-3-8-13-15(16(9)29(25,26)27)28-18(19-13)11-4-6-12(7-5-11)21-22-14-10(2)20-23-17(14)24;/h3-8,14H,1-2H3,(H,23,24)(H,25,26,27);/q;+1/p-1 |
InChI Key |
SFUMNJKXHFQBPA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4C(=NNC4=O)C)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



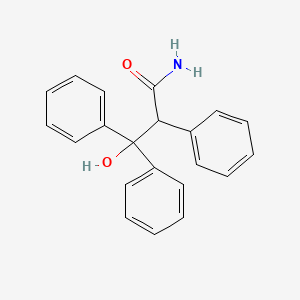
![2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B14715286.png)

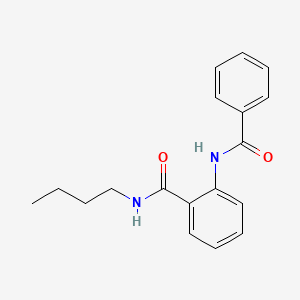
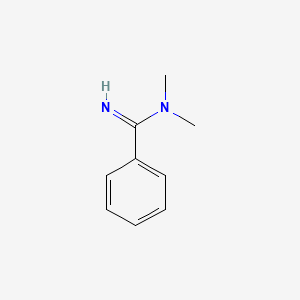
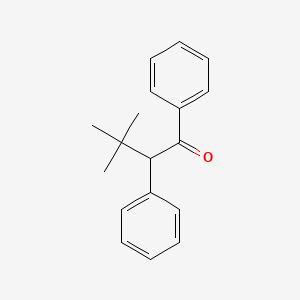
![2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B14715305.png)
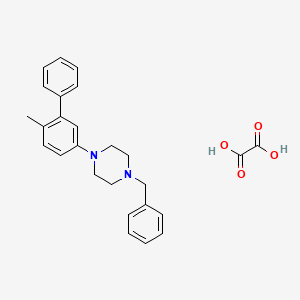
![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]](/img/structure/B14715317.png)
![N,N'-Bis[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B14715329.png)
